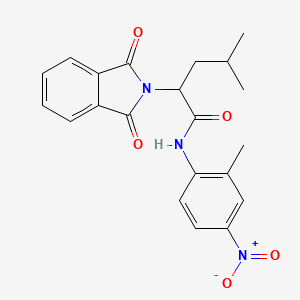
2-(1H-benzimidazol-2-ylthio)-N-mesitylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzimidazol-2-ylthio)-N-mesitylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a benzimidazole derivative and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
2-(1H-benzimidazol-2-ylthio)-N-mesitylpropanamide has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anti-tumor and anti-inflammatory activities. It has also been studied as a potential inhibitor of protein tyrosine phosphatases (PTPs) and a modulator of the immune system. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N-mesitylpropanamide is not fully understood. However, it has been reported to inhibit the activity of PTPs, which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis. In addition, this compound has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Biochemical and Physiological Effects
2-(1H-benzimidazol-2-ylthio)-N-mesitylpropanamide has been reported to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of PTPs, which can lead to the inhibition of cell growth and induction of apoptosis in cancer cells. In addition, this compound has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(1H-benzimidazol-2-ylthio)-N-mesitylpropanamide is its potential as a fluorescent probe for the detection of metal ions. This compound has also been shown to have anti-tumor and anti-inflammatory activities, making it a potential candidate for the development of new drugs. However, the limitations of this compound include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 2-(1H-benzimidazol-2-ylthio)-N-mesitylpropanamide. One direction is the investigation of its potential as a modulator of the immune system. Another direction is the study of its potential as an inhibitor of PTPs for the treatment of cancer. In addition, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N-mesitylpropanamide has been reported in various scientific studies. One of the most commonly used methods is the reaction between 2-mercaptobenzimidazole and N-mesityl-2-bromoacetamide in the presence of a base such as potassium carbonate. Another method involves the reaction between 2-mercaptobenzimidazole and N-mesitylpropanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Propiedades
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4,6-trimethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-11-9-12(2)17(13(3)10-11)22-18(23)14(4)24-19-20-15-7-5-6-8-16(15)21-19/h5-10,14H,1-4H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWVOYDXVGANLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(C)SC2=NC3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline hydrochloride](/img/structure/B5179264.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-(4-pyridinylmethyl)acetamide](/img/structure/B5179265.png)
![3,3-dimethyl-11-(3-pyridinyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5179266.png)
![ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate](/img/structure/B5179270.png)
![3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B5179277.png)
![N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5179284.png)
![4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5179311.png)
![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B5179312.png)

![N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)
![N-[2-(1,3-benzodioxol-5-yl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5179339.png)

